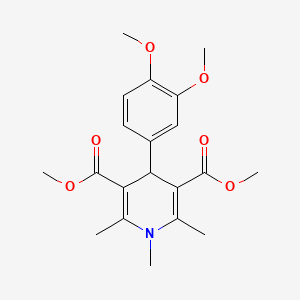
5-amino-1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-amino-1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including chymotrypsin and trypsin, which are involved in cancer cell proliferation. It has also been found to inhibit the growth of certain bacterial strains by disrupting the synthesis of their cell walls.
Biochemical and Physiological Effects
Studies have shown that 5-amino-1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has biochemical and physiological effects on cancer cells and bacteria. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. It has also been found to disrupt the synthesis of bacterial cell walls, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-amino-1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its potential as a tool for studying various biological processes, including cancer cell proliferation and bacterial growth. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects on other biological processes.
Zukünftige Richtungen
There are several future directions for research on 5-amino-1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its potential as an anticancer drug candidate, including its efficacy and toxicity in animal models. Another direction is to explore its potential as a new antibiotic, including its activity against other bacterial strains and its potential for resistance development. Additionally, further studies are needed to fully understand its mechanism of action and its effects on other biological processes.
Synthesemethoden
The synthesis of 5-amino-1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-ethoxyphenyl isocyanate and 3-methylphenyl hydrazine in the presence of triethylamine and acetic anhydride. The resulting intermediate is then reacted with 4-aminobenzonitrile in the presence of sodium azide and copper(I) iodide to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-amino-1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development. Additionally, it has been found to have antimicrobial activity against certain bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
5-amino-1-(4-ethoxyphenyl)-N-(3-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-15-9-7-14(8-10-15)23-17(19)16(21-22-23)18(24)20-13-6-4-5-12(2)11-13/h4-11H,3,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXODMXXLIPDIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-ethoxyphenyl)-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5208415.png)


![N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]-N-methylacetamide](/img/structure/B5208423.png)
![1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5208425.png)

![5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208439.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-methylbenzyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208441.png)

![2,2-dimethyl-N-(1-{1-[4-(trifluoromethyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)propanamide](/img/structure/B5208460.png)
![5-methyl-3-phenyl-N-[4-(trifluoromethoxy)phenyl]-4-isoxazolecarboxamide](/img/structure/B5208483.png)


![N-(2-fluorophenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5208488.png)